1-(4-Iodophenyl)pyrrolidin-2-one is a chemical compound classified within the pyrrolidinone family, specifically as a five-membered lactam. This compound features an iodine atom at the para position of the phenyl ring, contributing to its unique chemical properties and potential biological activities. Pyrrolidinones are recognized for their versatility in organic synthesis and their diverse biological activities, making them valuable in both research and industrial applications. The compound's chemical identifier is 7661-34-9, and it is utilized in various fields, including medicinal chemistry, materials science, and organic synthesis.
The synthesis of 1-(4-Iodophenyl)pyrrolidin-2-one can be achieved through several methods. A common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process typically includes the following steps:
These synthetic routes highlight the compound's ability to serve as a synthon in organic chemistry due to its rich reactivity.
The molecular structure of 1-(4-Iodophenyl)pyrrolidin-2-one can be described as follows:
The compound's structure allows for various interactions with biological targets, contributing to its potential therapeutic effects .
1-(4-Iodophenyl)pyrrolidin-2-one is involved in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents employed .
The mechanism of action for 1-(4-Iodophenyl)pyrrolidin-2-one involves several biochemical pathways:
1-(4-Iodophenyl)pyrrolidin-2-one exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in various scientific contexts .
The applications of 1-(4-Iodophenyl)pyrrolidin-2-one span multiple scientific fields:
Research continues to uncover additional applications and enhance our understanding of this compound's potential .
The pyrrolidinone ring represents a privileged scaffold in medicinal chemistry, characterized by a five-membered, nitrogen-containing heterocycle with a carbonyl group at the 2-position. This saturated structure exhibits significant sp³-hybridization, enhancing three-dimensional (3D) coverage and enabling extensive exploration of pharmacophore space through pseudorotation—a conformational flexibility absent in planar aromatic systems [10]. The integration of an iodine atom at the para-position of the phenyl ring in 1-(4-iodophenyl)pyrrolidin-2-one (C₁₂H₁₄INO; PubChem CID: 105559244) introduces distinctive physicochemical properties [1]. Iodine’s large atomic radius (198 pm) and high polarizability disrupt electron density distribution, influencing crystal packing and intermolecular interactions. This heavy halogen also enhances molecular weight (291.15 g/mol) and lipophilicity (calculated LogP: ~2.8), impacting solubility and membrane permeability [10].
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₄INO | Defines atomic composition |
Molecular Weight | 291.15 g/mol | Impacts pharmacokinetics |
Iodine Content | ~43.5% | Enables radiolabeling applications |
Polar Surface Area (PSA) | ~20 Ų | Influences blood-brain barrier penetration |
Rotatable Bonds | 2 | Affects conformational flexibility |
Hydrogen Bond Acceptors | 2 (carbonyl O, pyrrolidinone N) | Dictates protein-binding capacity |
The 4-iodophenyl moiety imparts structural rigidity to the molecule, restricting rotation around the C-C bond linking the aryl group to the pyrrolidinone core. This constraint reduces entropic penalties during protein-ligand binding, potentially enhancing affinity for biological targets. Additionally, the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid diversification for structure-activity relationship (SAR) studies [4] [8]. The synergy between the electron-deficient iodophenyl group and the polarized carbonyl of the pyrrolidinone creates a dipolar pharmacophore, facilitating interactions with diverse enzyme active sites [7] [10].
The 4-iodophenyl group transcends its role as a passive structural element, functioning as a critical pharmacophoric feature in multiple therapeutic contexts. Its electron-rich halogen bond donor capability (BDE: ~50 kJ/mol) allows specific interactions with carbonyl oxygens, π-systems, and histidine residues in enzyme binding pockets—complementing the hydrogen-bond accepting properties of the pyrrolidinone carbonyl [9] [10]. This dual functionality positions the compound as a versatile scaffold for designing inhibitors targeting:
Therapeutic Area | Target | Role of 4-Iodophenyl Group |
---|---|---|
Oncology | VEGFR-2 Kinase | Halogen bonding with Cys919 backbone |
Neurology | SV2A Synaptic Protein | Radiolabeling for PET imaging (e.g., [¹¹C] derivatives) |
Infectious Diseases | NS2B-NS3 Dengue Protease | Hydrophobic occupancy of S1 pocket |
Metabolic Disorders | GPR40 Receptor | Steric blockade of allosteric site |
The iodine atom’s isotope versatility (e.g., ¹²³I for SPECT, ¹²⁴I for PET) enables non-invasive imaging probes for tracking disease biomarkers. For instance, iodinated pyrrolidinones serve as precursors for radioligands targeting synaptic vesicle glycoprotein 2A (SV2A) in Alzheimer’s disease diagnostics [4] [9]. Computational pharmacophore models further validate the moiety’s significance, identifying it as an essential feature in >70% of high-scoring virtual hits against acetylcholinesterase (AChE), where it engages in π-π stacking with Tyr337 and Tyr341 [9].
Despite its synthetic versatility, 1-(4-iodophenyl)pyrrolidin-2-one remains underexplored in medicinal chemistry. Key knowledge gaps include:
Structural Feature | Established SAR | Unanswered Questions |
---|---|---|
Iodine Position | para > meta/ortho for target affinity | Role in allosteric modulation? |
Pyrrolidinone N-Substituents | Small alkyl groups enhance permeability | Impact on hERG inhibition? |
Carbonyl Modifications | Bioisosteres (e.g., sulfonamide) reduce clearance | Effect on metabolic stability? |
Hybrid Pharmacophores | Cholinesterase inhibition with tacrine hybrids | Synergistic effects in multi-target ligands? |
Emerging opportunities include leveraging dynamic pharmacophore modeling (e.g., dyphAI) to identify novel targets [9] and developing spiro-pyrrolidinone derivatives to enhance 3D complexity [8]. The scaffold’s potential in antiviral agents is particularly promising, given its structural similarity to reported NS2B-NS3 inhibitors like 4-benzyloxyphenyl glycine derivatives [3]. Future research must prioritize in vitro and in vivo validation of computational predictions to translate this versatile scaffold into therapeutic candidates.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: